molecular formula C₇₄H₁₀₀N₂₂O₁₅S B612469 799841-81-9 CAS No. 799841-81-9

799841-81-9

Cat. No.: B612469
CAS No.: 799841-81-9
M. Wt: 1569.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the Chemical Abstracts Service (CAS) number 799841-81-9 is known as γ-2-Melanocyte-Stimulating Hormone (41-58), amide. This compound is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). It contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .

Scientific Research Applications

γ-2-Melanocyte-Stimulating Hormone (41-58), amide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanocortin receptor signaling and its effects on intracellular calcium levels.

    Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products

Mechanism of Action

γ-2-MSH (41-58), amide is derived from γ-2-MSH, which is a twelve amino acid peptide that is derived from the N-terminal fragment of proopiomelanocortin (POMC) and contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .

Safety and Hazards

The safety data sheet advises that in case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of γ-2-Melanocyte-Stimulating Hormone (41-58), amide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are modified peptides with altered amino acid sequences or structures, depending on the specific reaction conditions .

Comparison with Similar Compounds

  • α-Melanocyte-Stimulating Hormone
  • β-Melanocyte-Stimulating Hormone
  • Adrenocorticotropic Hormone (ACTH)

Comparison: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is unique due to its specific amino acid sequence and its selective interaction with the melanocortin 3 receptor. Unlike α-Melanocyte-Stimulating Hormone and β-Melanocyte-Stimulating Hormone, which have broader receptor interactions, γ-2-Melanocyte-Stimulating Hormone (41-58), amide exhibits more targeted effects .

Properties

CAS No.

799841-81-9

Molecular Formula

C₇₄H₁₀₀N₂₂O₁₅S

Molecular Weight

1569.79

sequence

One Letter Code: YVMGHFRWDRFG-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.